

Technical Support Center: 3-Cyano-6-methyl-2(1H)-pyridinone

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Compound of Interest

Compound Name: 3-Cyano-6-methyl-2(1H)-pyridinone

Cat. No.: B155329

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Welcome to the Technical Support Center for **3-Cyano-6-methyl-2(1H)-pyridinone**. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and storage of **3-Cyano-6-methyl-2(1H)-pyridinone**.

Q1: What are the key chemical and physical properties of **3-Cyano-6-methyl-2(1H)-pyridinone**?

A1: **3-Cyano-6-methyl-2(1H)-pyridinone** is a slightly yellow granular crystalline powder.^[1]

Key properties are summarized in the table below:

Property	Value	Source(s)
CAS Number	4241-27-4	[2][3]
Molecular Formula	C ₇ H ₆ N ₂ O	[2][4]
Molecular Weight	134.14 g/mol	[2][4]
Appearance	Slightly yellow granular crystalline powder	[1]
Melting Point	293-295 °C (with decomposition)	[1][3]
Solubility	Soluble in water at 20°C (2.38 g/L)	[5]
Storage Temperature	Room Temperature	[2]

Q2: What are the recommended storage conditions for **3-Cyano-6-methyl-2(1H)-pyridinone** to ensure its stability?

A2: To maintain the integrity and stability of **3-Cyano-6-methyl-2(1H)-pyridinone**, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[6] It should be stored away from incompatible substances such as strong oxidizing agents.[5]

Q3: What are the primary applications of **3-Cyano-6-methyl-2(1H)-pyridinone** in research and development?

A3: **3-Cyano-6-methyl-2(1H)-pyridinone** is a key reactant in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for Milrinone, a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity.[1][5] It has also been utilized in the preparation of N^{3'}-pyridyl thiamine, which is a potent in vitro thiamine antagonist.[3][5]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling **3-Cyano-6-methyl-2(1H)-pyridinone**, it is recommended to use appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye

shields, and gloves.[3] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[6]

II. Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to identifying and resolving common issues encountered during experiments involving **3-Cyano-6-methyl-2(1H)-pyridinone**.

Issue 1: Inconsistent or Low Reaction Yields

Q5: My reaction yield is unexpectedly low. What are the potential causes and how can I troubleshoot this?

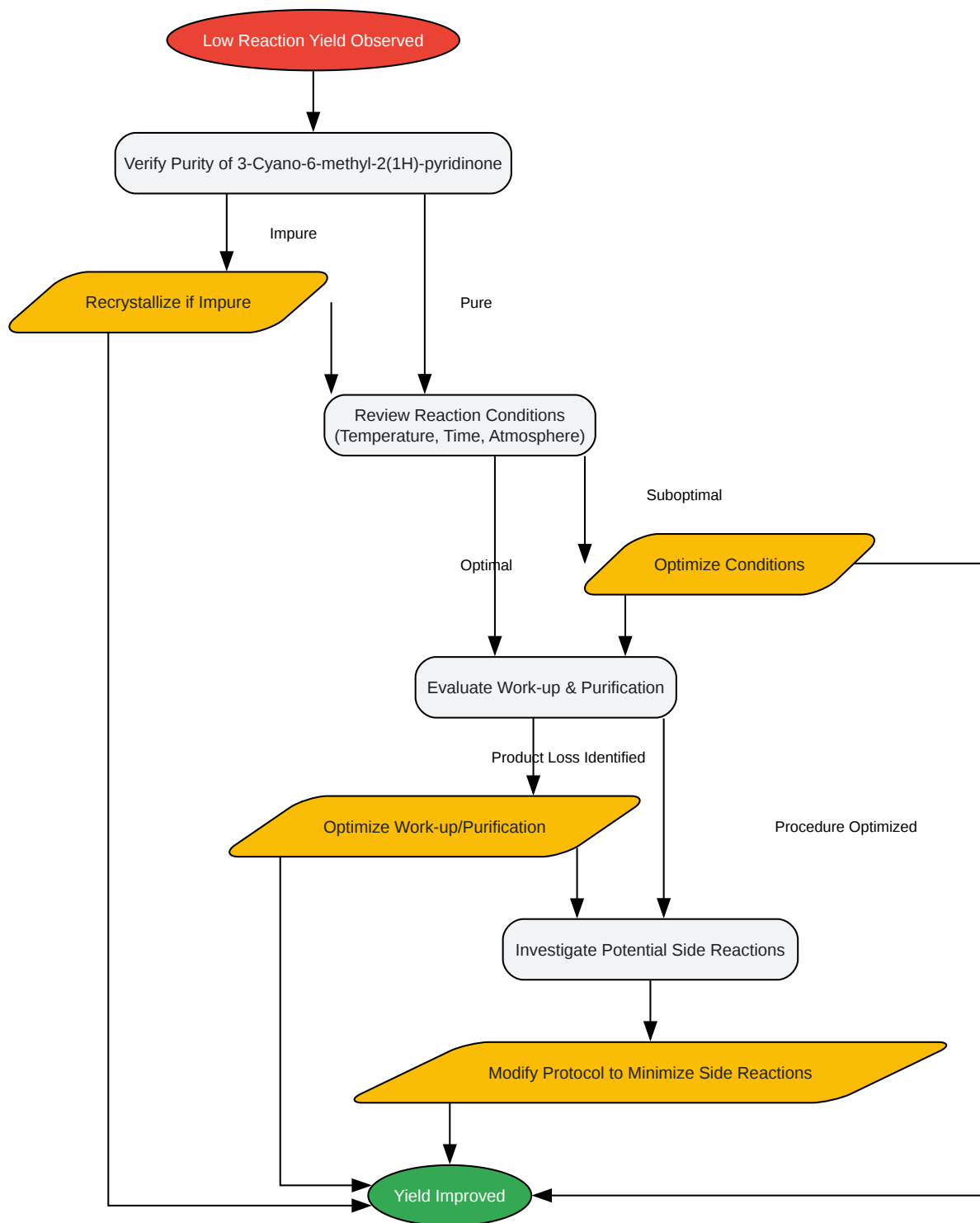
A5: Low yields in reactions involving pyridinone derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

- **Purity of Starting Material:** The purity of **3-Cyano-6-methyl-2(1H)-pyridinone** is critical. Impurities can interfere with the reaction. It is advisable to verify the purity of your batch using analytical techniques like HPLC or NMR spectroscopy. If impurities are suspected, recrystallization from a suitable solvent such as 50% ethanol may be necessary to obtain analytically pure material.[7]
- **Reaction Conditions:**
 - **Temperature:** Ensure the reaction temperature is optimal. Deviations can lead to incomplete reactions or the formation of side products.
 - **Reaction Time:** Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
 - **Atmosphere:** Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
- **Work-up and Purification:** Product loss can occur during extraction, washing, and purification steps. Ensure that the pH during aqueous work-up is appropriate for your product's stability

and solubility. Inefficient extraction or overly aggressive purification methods can also lead to lower yields.

- Side Reactions: The pyridinone ring and the cyano group can be susceptible to side reactions. For instance, the cyano group can undergo hydrolysis to a carbamoyl group, especially under basic conditions.[\[8\]](#)

Below is a workflow diagram to guide your troubleshooting process for low reaction yields.



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Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Compound Degradation

Q6: I suspect my sample of **3-Cyano-6-methyl-2(1H)-pyridinone** has degraded. What are the likely degradation pathways and how can I detect them?

A6: **3-Cyano-6-methyl-2(1H)-pyridinone** can degrade under certain conditions. Understanding these pathways is key to preventing and identifying degradation.

- **Hydrolysis:** The cyano (-CN) group is susceptible to hydrolysis, particularly under basic aqueous conditions, which can convert it to a carbamoyl (-CONH₂) group.^[8] This would result in the formation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The pyridone ring itself can also be subject to hydrolysis under more forcing conditions.
- **Photodegradation:** Pyridone derivatives can be photolabile.^[9] Exposure to light, especially UV light, may induce photochemical reactions. To mitigate this, store the compound in a dark or amber vial and protect reaction mixtures from direct light.
- **Thermal Degradation:** The compound has a high melting point with decomposition, suggesting it is relatively thermally stable at ambient temperatures.^[1] However, prolonged exposure to high temperatures should be avoided. Thermogravimetric analysis (TGA) can be used to study its thermal stability in detail.^[10]
- **Oxidation:** As recommended for storage, this compound should be kept away from strong oxidizing agents to prevent potential oxidative degradation.^[5]

Detection of Degradation:

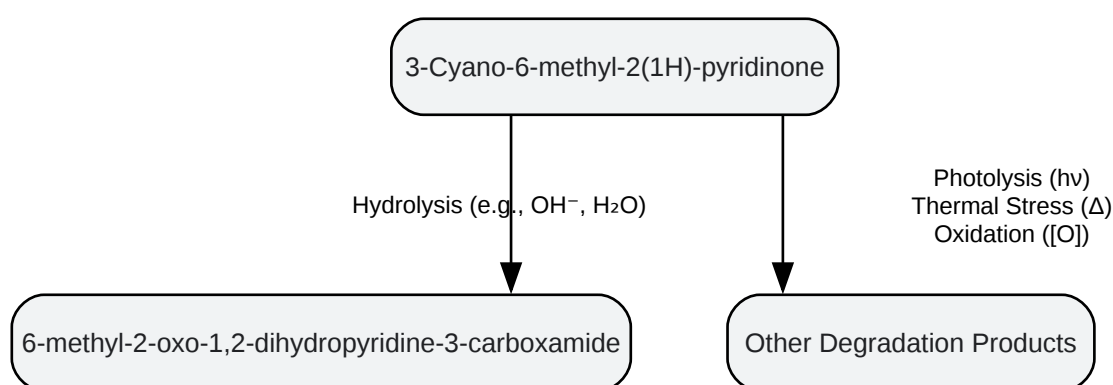
A stability-indicating HPLC method is the most effective way to detect and quantify degradation products. While a specific validated method for this compound is not readily available in the public domain, a general reverse-phase HPLC method can be developed.

Proposed HPLC Method Development:

- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol.

- Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.
- Forced Degradation Studies: To validate the method as stability-indicating, perform forced degradation studies by subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[11][12] This will help in identifying the retention times of potential degradation products.

Below is a conceptual diagram of a potential degradation pathway.



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Caption: Potential degradation pathways of **3-Cyano-6-methyl-2(1H)-pyridinone**.

III. Quality Control and Analytical Methods

This section provides guidance on assessing the purity and identity of **3-Cyano-6-methyl-2(1H)-pyridinone**.

Q7: How can I confirm the identity and purity of my **3-Cyano-6-methyl-2(1H)-pyridinone** sample?

A7: A combination of spectroscopic and chromatographic techniques is recommended for comprehensive quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will provide characteristic signals for the methyl group, the aromatic protons on the pyridinone ring, and the N-H proton.
- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the cyano carbon, the carbonyl carbon, the methyl carbon, and the carbons of the pyridinone ring. While specific spectral data for this exact compound is not widely published, related pyridone structures can provide expected chemical shift ranges.[\[13\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the $\text{C}\equiv\text{N}$ (nitrile) stretch, and the $\text{C}=\text{O}$ (carbonyl) stretch of the pyridinone ring.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (134.14 g/mol).[\[2\]](#)[\[4\]](#)
- High-Performance Liquid Chromatography (HPLC): As mentioned in Q6, HPLC is a powerful tool for assessing purity and detecting impurities. A high purity sample should show a single major peak.
- Melting Point: The melting point should be sharp and within the expected range of 293-295 °C (with decomposition).[\[1\]](#)[\[3\]](#) A broad melting range can indicate the presence of impurities.

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